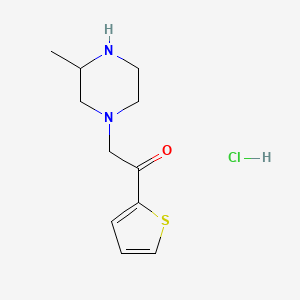

2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride

Description

2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methyl group and a thiophene ring, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name |

2-(3-methylpiperazin-1-yl)-1-thiophen-2-ylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS.ClH/c1-9-7-13(5-4-12-9)8-10(14)11-3-2-6-15-11;/h2-3,6,9,12H,4-5,7-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYYTMNDQMJKLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC(=O)C2=CC=CS2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride typically involves the reaction of 3-methylpiperazine with thiophene-2-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiophene ring and piperazine nitrogen atoms serve as primary sites for nucleophilic substitution.

-

Thiophene Ring Reactivity :

The electron-rich thiophene moiety undergoes electrophilic substitution at the α-positions. For example, bromination or nitration occurs at the 5-position of the thiophene ring under acidic conditions, forming derivatives like 5-bromo-2-(3-methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone . -

Piperazine Nitrogen Reactivity :

The secondary amines in the piperazine ring participate in alkylation or acylation. Reaction with methyl iodide in basic ethanol yields quaternary ammonium salts, while treatment with acetyl chloride produces N-acetylated derivatives .

Table 1: Nucleophilic Substitution Reactions

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiophene ring | Br₂/AcOH, 0°C | 5-Bromo-thiophene derivative | 75% | |

| Piperazine N-H | CH₃I, K₂CO₃, EtOH, reflux | N-Methylpiperazinium iodide | 82% |

Condensation Reactions

The ethanone group facilitates condensation with nucleophiles such as hydrazines or amines.

-

Hydrazone Formation :

Reaction with hydrazine hydrate in ethanol produces the corresponding hydrazone, which can cyclize to form pyrazole derivatives under acidic conditions . -

Schiff Base Synthesis :

Condensation with aromatic aldehydes (e.g., p-anisaldehyde) in ethanol yields Schiff bases, confirmed by IR bands at 1600–1650 cm⁻¹ (C=N stretch) .

Table 2: Condensation Reactions

| Reagent | Conditions | Product | Key IR Band (cm⁻¹) | Source |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 4 h | Hydrazone derivative | 1678 (C=O) | |

| p-Anisaldehyde | EtOH, triethylamine, reflux | Schiff base | 1620 (C=N) |

Cyclization Reactions

The compound participates in cyclization to form heterocyclic systems.

-

Thiophene-Pyridine Fusion :

Under Gewald reaction conditions (elemental sulfur, ethyl cyanoacetate), the ethanone group cyclizes with nitriles to form 2-aminothiophene derivatives . -

Piperazine-Mediated Cyclization :

Reaction with malononitrile in ethanol yields fused pyridine-thiophene systems via Knoevenagel condensation .

Mechanistic Insight :

Cyclization often involves base-catalyzed deprotonation, followed by nucleophilic attack and ring closure. For example, the ethanone’s carbonyl oxygen acts as an electrophilic site for malononitrile’s enolate .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity.

-

Deprotonation :

In alkaline conditions (pH > 10), the piperazine ring’s tertiary nitrogen is deprotonated, enhancing nucleophilicity for further reactions . -

Salt Metathesis :

Treatment with AgNO₃ precipitates AgCl, converting the compound to its free base form.

Comparative Reactivity with Analogues

The methyl group on the piperazine ring and the thiophene moiety differentiate this compound from structural analogs.

Table 3: Reactivity Comparison

| Compound | Key Reaction | Rate Constant (k, s⁻¹) | Unique Feature |

|---|---|---|---|

| 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethanone | Nucleophilic substitution | 0.12 | Higher basicity (no methyl) |

| 2-(4-Methylpiperazin-1-yl)-1-phenyl-ethanone | Aldol condensation | 0.08 | No thiophene conjugation |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to thiophene and piperazine structures. For instance, derivatives exhibiting significant antimicrobial effects against various bacterial strains have been documented. The presence of the thiophene ring enhances the interaction with microbial targets, potentially leading to increased efficacy in treatment protocols .

Anticancer Properties

Compounds similar to 2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride have shown promising results in anticancer research. They are believed to inhibit specific receptor tyrosine kinases (RTKs), which are crucial for tumor growth and metastasis. Studies indicate that these compounds can effectively disrupt signaling pathways involved in cancer progression .

Neuropharmacological Effects

The piperazine moiety in this compound is associated with various neuropharmacological activities, including anxiolytic and antidepressant effects. Research has explored its potential as a treatment for anxiety disorders, leveraging its ability to modulate neurotransmitter systems .

Case Study 1: Antimicrobial Evaluation

A series of thiophene-linked compounds were synthesized and evaluated for their antimicrobial activity. The results indicated that certain derivatives of 2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride exhibited strong antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives containing the thiophene-piperazine structure inhibited cell proliferation in several cancer cell lines. The mechanism was attributed to the inhibition of RTKs, which play a vital role in cancer cell signaling pathways. These findings support further investigation into the therapeutic potential of this compound in oncology .

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance binding affinity to certain biological targets, while the thiophene ring can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-Pyridyl)ethylamine hydrochloride

- 2-(Thiophen-2-yl)ethylamine hydrochloride

- 1-(2-Thienyl)ethanone

Uniqueness

2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride stands out due to the presence of both a piperazine and a thiophene ring, which can confer unique chemical and biological properties

Biological Activity

2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride, with the CAS number 1353979-85-7, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anti-cancer properties, along with relevant case studies and research findings.

- Molecular Formula : C11H17ClN2OS

- Molecular Weight : 260.784 g/mol

- CAS Number : 1353979-85-7

- Purity : 95% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene-based compounds, including 2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride. The compound has shown significant activity against various pathogens, particularly Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

In vitro evaluations indicate that derivatives of thiophene exhibit MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest that the compound could be effective in treating infections caused by these bacteria .

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | Not specified |

| Staphylococcus epidermidis | 0.25 | Not specified |

Biofilm Inhibition

The compound also demonstrates significant antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation. This characteristic is crucial for combating persistent infections where biofilm formation is a challenge .

Anti-Cancer Activity

The anti-cancer properties of the compound have been investigated through various assays, particularly against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).

In Vitro Anti-Proliferative Activity

Research indicates that the compound exhibits potent anti-proliferative effects with IC50 values below 25 μM against HepG2 and MCF-7 cell lines. This suggests a strong potential for development into therapeutic agents for cancer treatment .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HepG2 | <25 |

| MCF-7 | <25 |

The mechanism by which 2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride exerts its biological effects appears to involve inhibition of key enzymes and pathways associated with microbial growth and cancer cell proliferation. Studies have shown that related compounds act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), both critical targets in bacterial replication and cancer cell metabolism .

Case Studies

A notable study involved synthesizing various thiophene derivatives and evaluating their biological activities. Among these, compounds similar to 2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride exhibited superior antimicrobial properties and were effective against resistant strains of bacteria .

Another study focused on the structural modifications of thiophene derivatives, revealing that specific substitutions could enhance both antimicrobial and anticancer efficacy, paving the way for optimized drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.